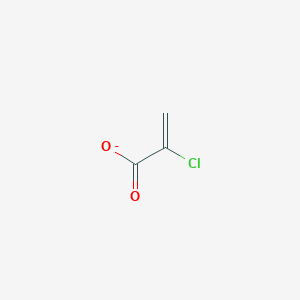
2-Chloroacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloroacrylate is a monocarboxylic acid anion that is the conjugate base of 2-chloroacrylic acid obtained by deprotonation of the carboxy group. It has a role as a nitric oxide synthase activator. It is a conjugate base of a 2-chloroacrylic acid.
Applications De Recherche Scientifique
Enzymatic Degradation and Bioremediation
Mechanisms of Degradation
2-Chloroacrylate is metabolized by specific enzymes produced by certain bacteria, such as Burkholderia sp. and Pseudomonas sp. These microorganisms can utilize this compound as a sole carbon source, leading to its degradation through various enzymatic pathways.
- 2-Haloacrylate Reductase : This enzyme catalyzes the reduction of this compound to produce (S)-2-chloropropionate, which can subsequently be converted to (R)-lactate. This pathway is crucial for the bioremediation of halogenated organic compounds .
- 2-Haloacrylate Hydratase : Another enzyme identified in the metabolism of this compound, this enzyme catalyzes the hydration of this compound to yield pyruvate. This reaction plays a significant role in the microbial degradation of unsaturated organohalogen compounds .
Case Study: Environmental Applications
A study demonstrated that soil bacteria capable of degrading this compound could potentially be used in bioremediation strategies for contaminated sites. The metabolic pathways identified provide insights into how these bacteria can be harnessed to clean up environmental pollutants effectively .
Pharmaceutical Synthesis
This compound is also utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactive double bond allows for further chemical modifications, making it a versatile building block in organic chemistry.
- Synthesis of Chiral Compounds : The ability of enzymes such as 2-haloacrylate reductase to produce chiral products from this compound opens avenues for synthesizing pharmaceuticals that require specific stereochemistry .
- Production of Herbicides : this compound serves as an intermediate in the production of herbicides, contributing to agricultural chemistry by enabling the synthesis of effective crop protection agents .
Industrial Applications
The chemical properties of this compound make it suitable for various industrial applications, particularly in polymer chemistry.
- Copolymerization : Research has shown that this compound can be copolymerized with other monomers to create new materials with desirable properties. For instance, alternating copolymers synthesized from propylene and methyl-2-chloroacrylate exhibit unique configurational characteristics that can be tailored for specific applications .
Data Table: Enzymatic Pathways Involving this compound
| Enzyme Name | Function | Product Generated | Source Bacteria |
|---|---|---|---|
| 2-Haloacrylate Reductase | Reduces this compound | (S)-2-chloropropionate | Burkholderia sp. |
| 2-Haloacrylate Hydratase | Hydrates this compound | Pyruvate | Pseudomonas sp. |
Propriétés
Formule moléculaire |
C3H2ClO2- |
|---|---|
Poids moléculaire |
105.5 g/mol |
Nom IUPAC |
2-chloroprop-2-enoate |
InChI |
InChI=1S/C3H3ClO2/c1-2(4)3(5)6/h1H2,(H,5,6)/p-1 |
Clé InChI |
SZTBMYHIYNGYIA-UHFFFAOYSA-M |
SMILES |
C=C(C(=O)[O-])Cl |
SMILES canonique |
C=C(C(=O)[O-])Cl |
Synonymes |
2-chloroacrylate 2-chloroacrylic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















